molecular formula C12H10N2O5 B554836 N-alpha-Phthalyl-L-Asparagine CAS No. 42406-52-0

N-alpha-Phthalyl-L-Asparagine

Cat. No.: B554836
CAS No.: 42406-52-0
M. Wt: 262.22 g/mol
InChI Key: FXHJNPKWNYXBKP-QMMMGPOBSA-N
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Description

N-alpha-Phthalyl-L-Asparagine is a chemical compound with the molecular formula C12H10N2O5 and a molecular weight of 262.22 g/mol . It is a derivative of L-asparagine, where the amino group is protected by a phthalyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-alpha-Phthalyl-L-Asparagine can be synthesized through the reaction of L-asparagine with phthalic anhydride. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amino group of L-asparagine on the carbonyl carbon of phthalic anhydride, leading to the formation of the phthalyl-protected asparagine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Phthalyl-L-Asparagine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-alpha-Phthalyl-L-Asparagine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving amino acid metabolism and enzyme activity.

    Medicine: Research on this compound contributes to understanding the role of asparagine in various biological processes and its potential therapeutic applications.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-alpha-Phthalyl-L-Asparagine involves its role as a protected form of L-asparagine. The phthalyl group protects the amino group, allowing the compound to participate in specific reactions without interference from the amino group. Once the phthalyl group is removed, L-asparagine can exert its biological effects, including its role in protein synthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-phthalyl-L-tryptophan
  • N-phthalyl-L-phenylalanine
  • N-phthalyl-L-glutamine

Uniqueness

N-alpha-Phthalyl-L-Asparagine is unique due to its specific structure and the presence of the phthalyl group, which provides protection to the amino group. This protection allows for selective reactions and applications in various fields. Compared to other similar compounds, this compound is particularly useful in studies involving asparagine metabolism and its derivatives .

Properties

IUPAC Name

(2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHJNPKWNYXBKP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373333
Record name N-alpha-Phthalyl-L-Asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42406-52-0
Record name N-alpha-Phthalyl-L-Asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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